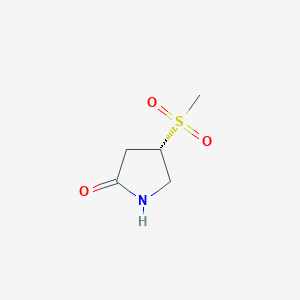

(S)-4-(methylsulfonyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-methylsulfonylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-10(8,9)4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKYZPANJHOFNU-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@H]1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Pyrrolidinones Bearing Methylsulfonyl Groups

Enantioselective Synthetic Routes to Pyrrolidinone Core Structures

The synthesis of enantiomerically pure substituted pyrrolidinones is a central challenge in medicinal and organic chemistry. The stereocenter at the C4 position of the target compound necessitates the use of asymmetric synthesis methodologies to ensure the desired stereochemical outcome. Key strategies include asymmetric organocatalysis and reductive cyclization.

Asymmetric Organocatalysis Approaches

Asymmetric organocatalysis has emerged as a powerful tool for the construction of chiral molecules, avoiding the use of metal catalysts. nih.gov A prominent strategy for synthesizing the chiral pyrrolidinone core of (S)-4-(methylsulfonyl)pyrrolidin-2-one involves the asymmetric conjugate addition (Michael addition) to an α,β-unsaturated γ-lactam, such as 1,5-dihydro-2H-pyrrol-2-one.

A plausible and highly effective approach is the asymmetric sulfa-Michael addition of a thiol to the unsaturated lactam. acsgcipr.org This reaction can be catalyzed by chiral organocatalysts, such as proline derivatives or cinchona alkaloids, which activate the substrates and control the stereochemical outcome of the addition. nih.gov In this proposed synthesis, methanethiol (B179389) would serve as the nucleophile. The organocatalyst would facilitate the enantioselective addition of the thiol to the β-carbon of the unsaturated lactam, establishing the (S)-stereocenter at the C4 position to yield (S)-4-(methylthio)pyrrolidin-2-one. This intermediate is then oxidized in a subsequent step to the target sulfone.

The general mechanism for organocatalytic sulfa-Michael additions often involves the formation of an iminium ion intermediate between the α,β-unsaturated carbonyl compound and the amine catalyst, which lowers the LUMO of the acceptor. Concurrently, the catalyst's functional groups can interact with the thiol, facilitating its deprotonation and delivery to one face of the Michael acceptor. chemrxiv.org

Table 1: Organocatalytic Approaches to Chiral Pyrrolidine (B122466) Precursors

| Reaction Type | Key Precursors | Catalyst Type | Intermediate Product |

|---|

Reductive Cyclization Strategies for Chiral Pyrrolidines

Reductive cyclization offers an alternative and powerful method for constructing the pyrrolidinone ring system with inherent stereocontrol. This strategy typically involves the intramolecular cyclization of a linear precursor that already contains the necessary functionalities and stereocenters.

A viable strategy for the synthesis of the this compound core is the reductive cyclization of a γ-nitro sulfone. nih.gov This approach begins with the asymmetric Michael addition of a β-ketosulfone to a nitroalkene, a reaction that can be catalyzed by chiral organocatalysts like thiourea (B124793) cinchona alkaloids to set the required stereochemistry. nih.gov The resulting γ-nitro sulfone adduct is then subjected to reduction.

The reduction of the nitro group, for instance using catalytic hydrogenation (e.g., H₂, Pd/C) or other reducing agents like zinc in acetic acid, generates an in-situ amine. nih.gov This amine then undergoes spontaneous intramolecular cyclization via nucleophilic attack on a carbonyl or ester group within the molecule to form the γ-lactam ring, yielding the desired 4-sulfonylpyrrolidin-2-one. nih.gov The stereochemistry established during the initial asymmetric Michael addition is transferred to the final cyclic product.

Table 2: Reductive Cyclization Strategy for 4-Sulfonylpyrrolidinone Synthesis

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Asymmetric Michael Addition | β-ketosulfone, Nitroalkene, Chiral Organocatalyst | Chiral γ-nitro sulfone |

Strategies for the Introduction of the Methylsulfonyl Moiety

The installation of the methylsulfonyl group (–SO₂CH₃) is the defining feature of the target molecule. This can be achieved through various synthetic strategies, which can be broadly categorized by the type of bond being formed and the stage at which the group is introduced.

Sulfonamide Formation Reactions and Analogous Methylsulfonyl Linkages

It is crucial to distinguish the target C–SO₂ bond from a sulfonamide N–SO₂ bond. Sulfonamides are a common functional group in medicinal chemistry and are often incorporated into heterocyclic scaffolds. mdpi.com Syntheses of N-sulfonyl γ-lactams, for example, can be achieved through the direct annulation of enals and N-sulfonylimines, catalyzed by N-heterocyclic carbenes. acs.orgnih.gov While these methods form an N–S bond, the strategic principles can be analogous to C–S bond formation. For instance, both often rely on Michael-type additions or cyclizations where a sulfonyl-containing fragment is a key building block. A rhodium-catalyzed process that transforms cyclobutanones into γ-lactams involves the migration of a sulfonyl group from a nitrogen atom to a carbon atom, illustrating a sophisticated rearrangement that links these two motifs. nih.gov

Direct and Indirect Incorporation of Methylsulfonyl Groups onto Pyrrolidinone Scaffolds

The incorporation of the C4-methylsulfonyl group can be accomplished either directly, by forming the C–S bond with the sulfur atom already in its highest oxidation state, or indirectly, by forming a C–S bond with a lower-oxidation-state sulfur followed by oxidation.

Indirect Incorporation: An effective and widely used indirect method involves the introduction of a methylthio (–SCH₃) group, which is subsequently oxidized to the methylsulfonyl group. As outlined in section 2.1.1, the key step is the conjugate addition of methanethiol to an α,β-unsaturated lactam to furnish a 4-(methylthio)pyrrolidin-2-one. acsgcipr.orgorganic-chemistry.org The resulting sulfide (B99878) is then oxidized to the sulfone. This oxidation is typically achieved with strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate. Careful control of reaction conditions is necessary to prevent over-oxidation of other sensitive functional groups.

Direct Incorporation: A more direct route involves the Michael addition of a sulfinate salt, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na), to an α,β-unsaturated pyrrolidinone. wikipedia.org Sulfinates are soft nucleophiles that readily participate in conjugate additions to Michael acceptors. masterorganicchemistry.com This reaction directly establishes the C–SO₂ bond and installs the methylsulfonyl group in a single step. The challenge in this approach lies in achieving high enantioselectivity, which would require the development of a suitable chiral catalyst system capable of controlling the facial selectivity of the sulfinate's attack on the unsaturated lactam.

Table 3: Methods for Incorporating the Methylsulfonyl Group

| Method | Approach | Key Reaction | Reagents |

|---|---|---|---|

| Indirect | Two-step | 1. Asymmetric Sulfa-Michael Addition2. Oxidation | 1. CH₃SH, Chiral Catalyst2. m-CPBA or H₂O₂ |

Chemical Derivatization for Structure-Activity Relationship Investigations

To explore the therapeutic potential of this compound, chemical derivatization is essential for conducting structure-activity relationship (SAR) studies. These studies involve systematically modifying the structure of the lead compound and evaluating the impact of these changes on its biological activity. jfda-online.compsu.edu

Based on the core structure, several positions are amenable to derivatization. The nitrogen atom of the lactam is a primary site for modification. N-alkylation or N-arylation can be achieved under standard conditions, for example, by reaction with alkyl or aryl halides in the presence of a base. A notable study on (piperidinosulfonamidophenyl)pyrrolidin-2-ones demonstrated that variations in the N-phenyl substituent significantly impacted inhibitory activity against the aldo-keto reductase enzyme AKR1C3. nih.gov This highlights the sensitivity of biological activity to modifications at this position.

The pyrrolidinone ring itself can also be derivatized. For instance, substituents could be introduced at the C3 or C5 positions through alkylation of the corresponding enolate. Furthermore, the methyl group of the sulfonyl moiety could potentially be functionalized, although this is chemically more challenging.

Common derivatization reactions used in medicinal chemistry for SAR studies include:

N-Acylation/N-Alkylation: Introducing various acyl, alkyl, or aryl groups on the lactam nitrogen to probe for interactions with hydrophobic or aromatic binding pockets. researchgate.net

Sulfonamide Analogs: Replacing the methyl group on the sulfone with various alkyl or aryl groups to assess the role of the sulfonyl moiety's steric and electronic properties.

Ring Substitution: Introducing small alkyl or functional groups at other positions on the pyrrolidinone ring to map the steric tolerance of the binding site.

These derivatization strategies, coupled with biological screening, would provide critical insights into the pharmacophore of this compound and guide the design of more potent and selective analogs.

Table 4: Potential Derivatization Sites for SAR Studies

| Derivatization Site | Type of Modification | Potential Reagents | Purpose |

|---|---|---|---|

| N1 (Lactam Nitrogen) | Alkylation, Arylation, Acylation | Alkyl halides, Arylboronic acids, Acyl chlorides | Explore hydrophobic/aromatic interactions |

| C3/C5 Position | Alkylation | LDA, Alkyl halides | Probe steric and electronic requirements |

Modifications of the Pyrrolidinone Ring System

The chemical manipulation of the pyrrolidinone ring is a fundamental strategy for exploring structure-activity relationships and optimizing the physicochemical properties of molecules based on the this compound scaffold. These modifications can involve alterations to the lactam nitrogen, the carbonyl group, or the carbon backbone of the ring.

A primary and extensively utilized modification is the substitution at the N1 position of the pyrrolidinone ring. N-alkylation can be readily achieved by treating the parent lactam with an alkyl halide in the presence of a base. This reaction introduces a wide variety of alkyl or substituted alkyl chains, influencing properties such as lipophilicity and metabolic stability. For instance, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene is a key step in the synthesis of pyrrolobenzothiadiazepine precursors, demonstrating the utility of this reaction on a related sulfonamide scaffold. nih.gov Similarly, the synthesis of N-phenacylpyrrolidin-2-ones is accomplished through the N-alkylation of pyrrolidin-2-one with phenacyl halides, which can then be further transformed. arkat-usa.org

Another key synthetic approach involves building the substituted pyrrolidinone ring from acyclic precursors, which allows for the introduction of diverse functionalities at various positions. Chiral pyrrolidines are often synthesized from precursors like proline or 4-hydroxyproline. nih.gov For sulfonyl-containing pyrrolidinones specifically, synthetic routes can be designed to create the core structure with the desired sulfonyl group already in place. A series of new sulfonyl pyrrolidinone derivatives have been synthesized and evaluated as matrix metalloproteinase inhibitors, showcasing the importance of this class of compounds. nih.gov

More complex transformations of the pyrrolidinone ring have also been explored. For example, N-phenacylpyrrolidine-2-thiones, derived from the corresponding pyrrolidin-2-ones, can undergo Eschenmoser sulfide contraction and subsequent acid-catalyzed cyclization to form pyrrolizine ring systems. arkat-usa.org Furthermore, deoxyfluorinating reagents can induce ring transformations in proline derivatives, leading to fluorinated piperidine (B6355638) and pyrrolidine structures. wikipedia.org These advanced methodologies provide access to unique and structurally complex scaffolds.

Table 1: Methodologies for Pyrrolidinone Ring Modification

| Modification Type | Starting Material Example | Reagents/Reaction Condition | Resulting Moiety |

|---|---|---|---|

| N-Alkylation | Pyrrolidin-2-one | Phenacyl halide, Base | N-Phenacylpyrrolidin-2-one |

| N-Alkylation | 2-Azidobenzenesulfonamide | 5-Bromopent-1-ene, Base | N-Pentenyl sulfonamide |

| Thionation | N-Phenacylpyrrolidin-2-one | Lawesson's Reagent | N-Phenacylpyrrolidine-2-thione |

| Ring Transformation | N-Phenacyl enaminone | Acetic Acid or Silica Gel | 2,3-Dihydro-1H-pyrrolizine |

Substituent Variations on Attached Aromatic and Heterocyclic Rings

Attaching aromatic and heterocyclic rings to the pyrrolidinone nitrogen and subsequently varying the substituents on these rings is a cornerstone of modern drug discovery. This strategy allows for the exploration of specific interactions with biological targets, such as hydrogen bonding and π-stacking, thereby modulating potency and selectivity.

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the N-arylation of pyrrolidinones. wikipedia.org This reaction couples the nitrogen atom of the lactam with an aryl halide or triflate, providing access to a vast array of N-arylpyrrolidinones. wikipedia.orgrsc.orgorganic-chemistry.org The versatility of this method allows for the use of a wide range of substituted aryl halides, facilitating the introduction of various functional groups (e.g., fluoro, chloro, methoxy) onto the attached aromatic ring. nih.govresearchgate.net This approach is fundamental in creating libraries of compounds for screening purposes.

Similarly, N-heteroarylation can be achieved using related palladium-catalyzed methodologies. The coupling of the pyrrolidinone nitrogen with heteroaryl halides (e.g., chloropyrimidines, bromopyridines) grants access to derivatives containing important pharmacophoric groups. For example, the synthesis of novel anticancer agents has been achieved through the N-arylation of 4-chloroquinazolines with various anilines. nih.gov While this example uses an aniline (B41778) as the nitrogen source, the principle of coupling a nitrogen heterocycle to an amine is directly applicable.

Beyond direct N-arylation of the pre-formed pyrrolidinone, other strategies build the final structure in a modular fashion. Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides can produce N-aryl-2-allyl pyrrolidines, constructing the ring and attaching the N-aryl group in a highly diastereoselective manner. nih.gov Furthermore, intramolecular cyclization reactions of acyclic precursors containing the desired aromatic or heterocyclic moiety are also employed. For instance, a modular approach based on the intramolecular cyclization of N-(4,4-diethoxybutyl)ureas followed by a Mannich-type reaction with electron-rich aromatics has been used to generate libraries of 2-arylpyrrolidine-1-carboxamides. mdpi.com

Table 2: Representative N-Arylation and N-Heteroarylation Methodologies

| Reaction Type | Pyrrolidinone Source | Coupling Partner | Catalyst/Ligand System | Resulting Moiety |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pyrrolidinone | Aryl Bromide/Chloride | Palladium / Phosphine Ligand | N-Arylpyrrolidinone |

| Tandem N-Arylation/Carboamination | Primary γ-Amino Alkene | Aryl Bromide & Vinyl Bromide | Palladium / P(2-furyl)₃ | N-Aryl-2-allylpyrrolidine |

| Nucleophilic Aromatic Substitution | Amine | 4-Chloroquinazoline | Microwave Irradiation | N-(Quinazolin-4-yl)amine |

| Mannich-type Reaction | N-(4,4-Diethoxybutyl)urea | Electron-rich Aromatic | Acid-catalyzed | 2-Arylpyrrolidine-1-carboxamide |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Pyrrolidinone Ring Substituents on Biological Potency and Selectivity

The pyrrolidinone ring serves as a versatile scaffold in drug design, largely due to the conformational flexibility afforded by its non-planar, sp³-hybridized carbon atoms. nih.govresearchgate.net The position, type, and orientation of substituents on this ring can drastically alter the molecule's biological profile by influencing its conformation and interaction with target proteins. nih.gov

Research into various pyrrolidinone derivatives has demonstrated that modifications at different positions on the ring have distinct effects on potency and selectivity. For instance, in a series of pyrrolidine (B122466) sulfonamides, fluorophenyl substituents at the R¹ position (position 3 of the ring) conferred greater in vitro potency compared to an unsubstituted phenyl ring. nih.gov Similarly, for another class of inhibitors, alterations at five different locations (R1–R5) on a pyrrolidine scaffold showed that while some positions were essential for activity, others could be modified to optimize inhibitory properties. nih.gov

The introduction of polar substituents can also be a key strategy. In the development of HIV-1 protease inhibitors based on a pyrrolidinone scaffold, it was found that polar meta-substituents on a P2-benzyl moiety could be introduced without a loss of potency. nih.gov This was rationalized by the ability of the P2 moiety to rotate, allowing the hydrophobic part of the ring to engage with the S2 enzyme pocket while the polar group interacts with water. nih.gov This highlights the nuanced role that substituents play not just in direct binding, but in orienting the core scaffold for optimal interaction.

| Compound Series | Substituent Position | Substituent Type | Observed Effect on Activity |

|---|---|---|---|

| Pyrrolidine Sulfonamides | Position 3 (R¹) | Fluorophenyl | Offered better in vitro potency and ER profile compared to unsubstituted phenyl. nih.gov |

| Pyrrolidine Sulfonamides | Position 4 (R²) | Heteroaromatic groups | Activity was influenced by the number and position of nitrogen atoms in the heteroaromatic ring. nih.gov |

| HIV-1 Protease Inhibitors | P2-benzyl moiety | meta-amino and meta-hydroxy groups | Maintained high potency while increasing water solubility. nih.gov |

| Sulfonylamino Pyrrolidine Derivatives | Various | Nitrophenyl groups | Showed the best activity against several bacterial strains. nih.gov |

Role of the Methylsulfonyl Group in Target Binding and Efficacy

The sulfonyl group (SO₂) is a key functional group in medicinal chemistry, often incorporated to act as a hydrogen bond acceptor and to improve pharmacokinetic properties. In the context of pyrrolidinone derivatives, the methylsulfonyl group at the C4 position is critical for defining the molecule's electronic character and its potential interactions within a biological target's binding site.

Studies on related structures underscore the importance of the sulfonyl moiety. For a series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones designed as inhibitors of the aldo-keto reductase enzyme AKR1C3, SAR analysis identified the sulfonamide group as being "critical" for activity. drugbank.comresearchgate.net Similarly, a novel class of transient receptor potential vanilloid-4 (TRPV4) antagonists was developed from a "sulfone pyrrolidine sulfonamide" chemotype, again placing the sulfone group at the heart of the molecule's mechanism of action. nih.gov The polar nature of the methylsulfonyl group allows it to form strong hydrogen bonds with amino acid residues such as arginine, asparagine, or serine in a protein's active site, thereby anchoring the inhibitor and contributing significantly to its binding affinity and efficacy.

Impact of Stereochemistry on Biological Activity and Specificity

One of the most significant features of the pyrrolidine ring is the presence of stereogenic carbons, which means that these molecules are chiral. researchgate.net Stereochemistry plays a pivotal role in pharmacology because biological targets, such as enzymes and receptors, are themselves chiral environments. nih.govresearchgate.net Consequently, different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different potency, efficacy, and metabolic profiles. researchgate.netijpsjournal.com

For (S)-4-(methylsulfonyl)pyrrolidin-2-one, the "(S)" designation at the C4 position is crucial. The specific spatial orientation of the methylsulfonyl group dictated by this stereochemistry determines how the molecule fits into its binding site. Research on other chiral pyrrolidine derivatives consistently demonstrates the profound impact of stereochemistry. In one study of autotaxin inhibitors, the compound with an (S) configuration was the most active among a series of potent molecules. nih.gov

A compelling example comes from the study of the natural product-inspired compound 3-Br-acivicin and its derivatives. nih.gov Only the isomers with a (5S, αS) configuration displayed significant antiplasmodial activity. This stereospecificity was attributed not only to target binding but also to selective uptake by the L-amino acid transport system, which recognizes a specific chirality. nih.gov This illustrates that stereochemistry can be a determining factor for a molecule's entire biological journey, from cell entry to target engagement. The spatial arrangement of substituents on the pyrrolidine ring can lead to distinct biological profiles due to the different binding modes available to each enantioselective protein. researchgate.net

| Compound Class | Stereoisomer | Biological Target / Assay | Key Finding |

|---|---|---|---|

| 3-Br-Acivicin Derivatives | (5S, αS) isomers | Antimalarial Activity (P. falciparum) | Only the (5S, αS) isomers showed significant potency, suggesting stereoselective uptake and/or target binding. nih.gov |

| Autotaxin Inhibitors | (S) configuration | Autotaxin (ATX) enzyme inhibition | The compound with the (S) configuration was the most active in the series. nih.gov |

| cis-3,4-Diphenylpyrrolidine Derivatives | Stereochemical group vs. non-stereochemical | RORγt inverse agonists | Replacing a non-stereochemical group with a stereochemical one was beneficial for activity. nih.gov |

Computational Approaches in SAR Analysis and Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to rationalize observed SAR and predict the activity of novel compounds. Techniques like molecular docking and homology modeling provide insights at the atomic level, guiding the design of more effective molecules.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is widely used to understand the SAR of pyrrolidinone derivatives. By simulating the interaction between the ligand and the protein's active site, docking can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding.

For example, docking studies of pyrrolidine derivatives as influenza neuraminidase inhibitors identified Trp178, Arg371, and Tyr406 as key residues in the active pocket, with hydrogen bonds and electrostatic factors being the primary drivers of the interaction. nih.gov In another study of a pyrrolidinone analog with anti-inflammatory activity, docking was used to rationalize the observed biological results by showing a high binding affinity for both COX and LOX enzymes. researchgate.net These simulations provide a structural basis for the observed SAR and can guide the design of new analogs with improved affinity.

| Target Protein | Compound Class | Key Interacting Residues Identified | Primary Interactions Predicted |

|---|---|---|---|

| Influenza Neuraminidase (NA) | Pyrrolidine derivatives | Trp178, Arg371, Tyr406 | Hydrogen bonds and electrostatic interactions. nih.gov |

| Myeloid cell leukemia-1 (Mcl-1) | Pyrrolidine derivatives | Not specified in abstract | Uncovered the mode of interaction between ligand and key residues. nih.gov |

| COX-2 and LOX-3 | Pyrrolidinone analog MMK16 | Not specified in abstract | Rationalized high binding affinity and biological activity. researchgate.net |

When the experimental 3D structure of a target protein has not been determined, homology modeling can be used to build a predictive model. This technique constructs a 3D model of the target protein (the "target") based on the known experimental structure of a related homologous protein (the "template"). mdpi.commdpi.com

This approach was successfully used to identify novel inhibitors of the mitochondrial pyruvate (B1213749) carrier (MPC). Researchers first built a homology model of the MPC heterodimer, which allowed them to identify a putative substrate-binding cavity. mdpi.com This model was then used for virtual screening and the subsequent discovery of new, potent inhibitors. The accuracy of such models is critical, and they are often validated through mutagenesis experiments before being used for inhibitor design. mdpi.com Once a reliable model is generated, it can be used in docking simulations to analyze ligand-protein interactions in the same way as an experimentally determined structure, providing a powerful tool for structure-based drug design in the absence of crystallographic data.

Following a comprehensive search for scientific literature on the chemical compound "this compound," it has been determined that there is no publicly available preclinical research data corresponding to the specific outline provided. Searches conducted using the chemical name and its associated CAS number (20182-97-2) did not yield any studies detailing its in vitro pharmacological profiling, in vivo efficacy in non-clinical animal models, or pharmacokinetic investigations.

Therefore, the requested article focusing solely on the preclinical research applications and pharmacological characterization of "this compound" cannot be generated at this time due to the absence of published scientific findings. The stringent requirement to only include information directly related to this specific compound and the specified outline cannot be met with the currently available information.

Preclinical Research Applications and Pharmacological Characterization

Methodological Rigor in Preclinical Study Design and Reporting

The successful translation of a novel chemical entity, such as (S)-4-(methylsulfonyl)pyrrolidin-2-one, from a promising candidate in discovery to a clinical therapeutic is fundamentally dependent on the quality and integrity of the data generated during preclinical research. Methodological rigor is the cornerstone of this process, ensuring that study findings are reliable, reproducible, and provide a valid foundation for " go/no-go " decisions in drug development. trilogywriting.com In recent years, a heightened focus on the "reproducibility crisis" in preclinical research has led to the establishment of clear principles and guidelines to enhance the robustness of study designs and the transparency of reporting. trilogywriting.comnih.govrethinkingclinicaltrials.orgunc.edu These frameworks are critical for evaluating pyrrolidinone derivatives and other potential therapeutics, as they aim to minimize bias and ensure that data can be independently verified. rethinkingclinicaltrials.orgresearchgate.netnih.gov

Methodological shortcomings, such as the lack of randomization, blinding, or sample size estimation, are prevalent in some areas of preclinical research and can threaten the validity of a study. nih.govresearchgate.net Therefore, adherence to rigorous study design elements is essential to maximize the quality and predictive value of preclinical experiments involving compounds like this compound. nih.govresearchgate.netbiorxiv.org

Experimental Bias Mitigation and Reproducibility Considerations

Ensuring the reproducibility of preclinical findings is a critical challenge, with studies showing that a significant portion of academic research cannot be replicated by industry scientists, leading to wasted resources and delays in drug development. trilogywriting.comtrilogywriting.com To address this, a culture of transparency and rigor is necessary. nih.gov Key to mitigating experimental bias and enhancing the reliability of data for a compound like this compound are several core practices.

Randomization and Blinding: Randomization involves the random allocation of experimental subjects (e.g., animals) to different treatment groups to ensure that each group is comparable at the start of the study. pubrica.commedium.comwisdomlib.org This minimizes selection bias and helps to ensure that any observed differences between groups are due to the intervention rather than pre-existing variations. medium.comwisdomlib.org Blinding, or "masking," is the practice of concealing the treatment allocation from individuals involved in the experiment, including investigators and those assessing outcomes. medium.comyoutube.comresearchgate.net This practice is crucial for preventing subjective bias, where conscious or unconscious expectations could influence the handling of subjects or the interpretation of results. pubrica.comyoutube.com

Sample Size Estimation: An appropriate sample size must be computed when the study is being designed to ensure it has sufficient statistical power to detect a true effect if one exists. nih.gov Studies with inadequate sample sizes may fail to identify a real effect or may produce spurious positive results.

Transparent Reporting: Complete and transparent reporting is essential for reproducibility. nih.govrethinkingclinicaltrials.orgresearchgate.net This includes detailing all methods, including inclusion and exclusion criteria for data, and reporting how experiments were performed and whether results were substantiated by repetition. nih.gov Initiatives like the "Principles and Guidelines for Reporting Preclinical Research," developed by the NIH in collaboration with major scientific journals, provide a framework for the information that should be included in publications to allow for proper evaluation and replication of the work. nih.govunc.edunih.gov

| Strategy | Description | Purpose |

|---|---|---|

| Randomization | Random assignment of subjects to treatment or control groups. pubrica.comwisdomlib.org | Minimizes selection bias and ensures comparability between groups. medium.com |

| Blinding (Masking) | Concealing group assignments from researchers and/or participants. medium.comyoutube.com | Reduces subjective bias in data collection and assessment. pubrica.comyoutube.com |

| Sample Size Calculation | Pre-determining the number of subjects needed for adequate statistical power. nih.gov | Ensures the study can reliably detect a true effect and avoids false negatives. |

| Transparent Reporting | Comprehensive disclosure of all experimental methods, data, and analyses. nih.govrethinkingclinicaltrials.org | Allows for critical appraisal and replication of the study by other researchers. rethinkingclinicaltrials.orgnih.gov |

Adherence to Good Laboratory Practice (GLP) Principles in Non-Clinical Studies

For non-clinical safety studies intended to support regulatory applications, adherence to Good Laboratory Practice (GLP) is a mandatory requirement. chromatographyonline.comallucent.com GLP is a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. chromatographyonline.comsafetyculture.combgosoftware.comjafconsulting.com These regulations, enforced by bodies like the U.S. Food and Drug Administration (FDA), apply to the preclinical safety testing phase of drug development. chromatographyonline.comallucent.com

The main purpose of GLP is to ensure that the data submitted to regulatory authorities is of high quality and integrity, providing a sound basis for assessing the safety of a new drug candidate like this compound before it can be tested in humans. allucent.comsimbecorion.com GLP is not concerned with the scientific design of a study but rather with the organizational processes and conditions under which studies are planned, performed, monitored, recorded, reported, and archived. safetyculture.comsimbecorion.comstagebio.com

Key principles of GLP include:

Quality Assurance Unit (QAU): An independent unit that monitors the study conduct, analysis, and reporting to ensure compliance with GLP principles. allucent.comstagebio.com

Facilities and Equipment: Facilities must be of suitable size and construction, with adequate separation of different activities. stagebio.com Equipment used in the study must be properly calibrated and maintained. safetyculture.com

Standard Operating Procedures (SOPs): Detailed written procedures for all routine laboratory activities to ensure consistency and repeatability. nih.gov

Study Conduct and Reporting: A formal study plan (protocol) must be in place before the study begins. All data must be accurately recorded, and the final report must provide a complete and accurate account of the study and its findings. allucent.comnih.gov

Archiving: Secure storage and retention of all study records, data, and specimens. safetyculture.comstagebio.com

While GLP is not typically required for early-stage discovery or exploratory research, its principles are often adopted to ensure high-quality data throughout the development process. chromatographyonline.comallucent.combgosoftware.com All pivotal non-clinical trial results that will be submitted with an Investigational New Drug (IND) application must be conducted in accordance with GLP requirements. allucent.com

| GLP Principle | Core Requirement |

|---|---|

| Test Facility Organization and Personnel | Management must ensure qualified personnel, sufficient resources, and defined responsibilities. A Study Director is appointed for each study. stagebio.com |

| Quality Assurance Programme | An independent QAU must be in place to monitor and verify compliance with GLP principles. safetyculture.com |

| Facilities | Must be of suitable size, construction, and location to minimize disturbances and ensure proper separation of activities. stagebio.com |

| Apparatus, Material, and Reagents | Equipment should be of appropriate design and adequately maintained. Reagents must be properly labeled. safetyculture.comstagebio.com |

| Test Systems | Proper conditions for the housing, handling, and care of biological test systems (e.g., animals). |

| Test and Reference Items | Procedures for characterization, handling, sampling, and storage to ensure stability and homogeneity. stagebio.com |

| Standard Operating Procedures (SOPs) | Written and approved SOPs for all routine procedures to ensure data quality and integrity. nih.gov |

| Performance of the Study | The study must be conducted in accordance with a pre-approved protocol. All data generated are to be fully documented. safetyculture.com |

| Reporting of Study Results | The final report must be a complete and accurate representation of the methods and results, signed by the Study Director. safetyculture.com |

| Storage and Retention of Records | A secure archive for all study plans, raw data, final reports, and specimens. safetyculture.com |

Analytical Methodologies for S 4 Methylsulfonyl Pyrrolidin 2 One and Its Metabolites/derivatives

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation, identification, and purification of (S)-4-(methylsulfonyl)pyrrolidin-2-one from starting materials, by-products, and metabolites. The choice of chromatographic method depends on the polarity of the compound and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most common techniques for the analysis of pyrrolidin-2-one derivatives. epa.gov UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times, by utilizing columns with smaller sub-2 µm particles. lcms.czmdpi.com

For a polar compound like this compound, reversed-phase (RP) chromatography is the preferred mode. A typical RP-HPLC or UPLC method would employ a C18 stationary phase, which is suitable for non-polar to moderately polar molecules. nih.gov The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. To improve peak shape and resolution, a modifier like formic acid (typically 0.1% v/v) is often added to the mobile phase. nih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently used to ensure the efficient elution of the target compound and any related impurities or metabolites. nih.gov

Given the chiral nature of the compound, enantioselective separation may be necessary. This is often achieved using chiral stationary phases (CSPs), such as those based on amylose (B160209) derivatives, which can effectively resolve enantiomers. epa.gov

Table 1: Typical HPLC/UPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.gov |

| Elution Mode | Gradient | nih.gov |

| Flow Rate | 0.3 - 0.6 mL/min (UPLC); 0.8 - 1.2 mL/min (HPLC) | nih.gov |

| Column Temperature | 25 - 40 °C | researchgate.net |

| Detection | UV/Vis (e.g., 210 nm) or Mass Spectrometry (MS) | researchgate.net |

| Injection Volume | 1 - 10 µL | - |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. High-field NMR can significantly improve spectral resolution, which is beneficial for complex molecules or mixtures. nih.gov

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The methyl group of the sulfonyl moiety would appear as a singlet. The protons on the pyrrolidinone ring would appear as a set of complex multiplets due to spin-spin coupling. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework. A signal for the carbonyl carbon (C=O) of the lactam would be observed in the downfield region (around 170-180 ppm). Signals for the carbons of the pyrrolidinone ring and the methyl group of the sulfonyl moiety would appear in the upfield region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -SO₂-CH₃ | ¹H | ~2.9 - 3.1 | Singlet (s) |

| Ring CH₂ | ¹H | ~2.2 - 3.8 | Multiplets (m) |

| Ring CH -SO₂ | ¹H | ~3.5 - 4.0 | Multiplet (m) |

| N-H | ¹H | ~7.5 - 8.5 | Broad Singlet (br s) |

| C =O | ¹³C | ~175 - 180 | - |

| -SO₂-C H₃ | ¹³C | ~40 - 45 | - |

| Ring C H₂ / C H | ¹³C | ~25 - 60 | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. nih.govchemicalbook.com

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. jchemrev.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula with a high degree of confidence. wvu.edu

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) and is well-suited for polar molecules like this compound. jchemrev.com In positive ion mode, the protonated molecule [M+H]⁺ would be observed.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can be used for structural confirmation. For pyrrolidine (B122466) derivatives, a common fragmentation pathway involves the loss of the pyrrolidine ring or cleavage of side chains. wvu.edu For the target compound, characteristic fragment ions could result from the loss of the methylsulfonyl group (SO₂CH₃) or cleavage of the pyrrolidinone ring.

Table 3: Expected m/z Values for this compound in HRMS

| Ion | Formula | Description | Expected Exact Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₀NO₃S⁺ | Protonated Molecule | 164.0376 |

| [M+Na]⁺ | C₅H₉NNaO₃S⁺ | Sodium Adduct | 186.0195 |

| [M-SO₂CH₃]⁺ | C₄H₆NO⁺ | Loss of methylsulfonyl radical | 84.0444 |

Note: Exact masses are calculated based on the monoisotopic masses of the elements.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

The sulfone (SO₂) group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1350–1300 cm⁻¹ region and a symmetric stretch in the 1160–1120 cm⁻¹ region. researchgate.net The five-membered lactam (amide) ring will exhibit a strong carbonyl (C=O) stretching absorption band, typically around 1700-1650 cm⁻¹. Additionally, an N-H stretching band is expected in the region of 3300–3100 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Lactam) | Stretch | 3300 - 3100 | nist.gov |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | - |

| C=O (Lactam) | Stretch | 1700 - 1650 | nist.gov |

| S=O (Sulfone) | Asymmetric Stretch | 1350 - 1300 | researchgate.net |

| S=O (Sulfone) | Symmetric Stretch | 1160 - 1120 | researchgate.net |

Quantitative Analysis and Method Validation

For the quantitative determination of this compound, a fully validated analytical method is required to ensure the results are reliable, reproducible, and accurate. globalresearchonline.netiosrphr.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.netroutledge.com The validation is typically performed according to guidelines from the International Council for Harmonisation (ICH). globalresearchonline.net

An HPLC-UV or LC-MS method would be the standard choice for quantification. The validation process involves assessing several key performance characteristics. edqm.eu

Table 5: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | Peak purity index > 0.99; no interference at the analyte's retention time. edqm.eu |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.995. nih.gov |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies on spiked samples. | Recovery typically between 98.0% and 102.0%. nih.gov |

| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). | System suitability parameters remain within acceptable limits. nih.gov |

Derivatization Strategies for Enhanced Detection

In the quantitative analysis of this compound and its related metabolites, derivatization is a key chemical strategy employed to enhance analytical performance, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry (MS). science.govnih.gov The primary goal of derivatization is to modify the analyte to improve its detectability, stability, or chromatographic behavior. nih.gov This is especially crucial for compounds that lack a strong chromophore for UV detection, exhibit poor ionization efficiency for mass spectrometry, or have low volatility for GC analysis.

The derivatization process involves reacting the target analyte with a specific reagent to introduce a new functional group or "tag." This tag can significantly improve the sensitivity and selectivity of the analysis. For instance, attaching a fluorophore can dramatically increase detection sensitivity in fluorescence-based detectors. Similarly, for LC-MS/MS analysis, derivatization can enhance the ionization efficiency of the analyte, leading to a stronger signal in the mass spectrometer. science.govresearchgate.net

Common derivatization strategies that could be applied to this compound or its metabolites, depending on the functional groups present (e.g., hydroxyl or amine groups on metabolites), include:

Acylation: This involves the introduction of an acyl group. Using reagents with fluorine atoms can enhance detectability at the electron capture (EC) detector for GC.

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) group, increasing the volatility of polar compounds for GC analysis.

Esterification: Carboxylic acid groups on metabolites can be converted to esters to improve their chromatographic properties.

The choice of derivatization reagent and technique depends on the specific analyte, the analytical instrument being used, and the nature of the sample matrix. nih.gov

| Reagent Class | Example Reagent | Target Functional Group | Purpose/Enhancement |

|---|---|---|---|

| Acylating Agents | Trifluoroacetic anhydride (B1165640) (TFAA) | -OH, -NH2, -SH | Increases volatility for GC, enhances MS detection. |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -COOH, -NH2, -SH | Increases volatility and thermal stability for GC. |

| Alkylating Agents | Pentafluorobenzyl bromide (PFBBr) | -COOH, Phenols, -SH | Improves sensitivity for GC-EC detection. |

| Fluorescent Tags | Dansyl chloride | -NH2, Phenols | Enhances detection by fluorescence detectors in HPLC. |

Assessment of Linearity, Recovery, and Precision

The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and fit for their intended purpose. altabrisagroup.comunodc.org Key parameters assessed during validation include linearity, recovery, and precision. gavinpublishers.com These evaluations are mandated by regulatory bodies like the FDA and are outlined in guidelines such as ICH Q2(R2). altabrisagroup.comfda.govfda.govbiopharminternational.comich.org

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. researchgate.net This is typically evaluated by analyzing a series of standards at different concentrations and plotting the instrument response against the concentration. A linear relationship is confirmed if the correlation coefficient (r) is close to 1.0 (typically >0.99). researchgate.net

Recovery assesses the accuracy of the method by measuring the amount of analyte detected in a sample matrix compared to the known amount that was added (spiked). It indicates how much of the analyte is lost during sample preparation and analysis. Acceptable recovery values are generally within the range of 80-120%. gavinpublishers.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment. For biological samples, an RSD of less than 15% is often considered acceptable. pfigueiredo.org

| Parameter | Concentration Level | Measured Value | Acceptance Criteria |

|---|---|---|---|

| Linearity | Low (e.g., 10 ng/mL) | Response A | Correlation Coefficient (r) > 0.99 |

| Medium (e.g., 100 ng/mL) | Response B | ||

| High (e.g., 1000 ng/mL) | Response C | ||

| Recovery | Spiked Low (e.g., 25 ng/mL) | 95% | 80-120% |

| Spiked High (e.g., 800 ng/mL) | 102% | ||

| Precision (RSD) | Intra-day | < 5% | < 15% |

| Inter-day | < 8% |

Evaluation of Interference and Matrix Effects

When analyzing biological samples such as plasma or urine, the sample matrix contains numerous endogenous compounds that can interfere with the analysis of the target analyte. eijppr.com In liquid chromatography-mass spectrometry (LC-MS/MS), this interference is often referred to as a matrix effect, which can either suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results. eijppr.comnih.govbioanalysis-zone.comresearchgate.net Therefore, evaluating potential interferences and matrix effects is a critical part of method validation. eijppr.comnih.gov

The matrix effect is quantitatively assessed by comparing the response of an analyte in a post-extraction spiked sample (analyte added to the matrix extract after the extraction process) with the response of the analyte in a neat solution at the same concentration. nih.govnih.gov The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. nih.gov The variability of the matrix effect across different sources of the same matrix (e.g., plasma from different individuals) is also assessed to ensure the method's robustness. nih.gov

Strategies to mitigate matrix effects include: eijppr.commedipharmsai.com

Optimizing Sample Preparation: Using more effective extraction techniques like solid-phase extraction (SPE) to remove interfering components. nih.gov

Improving Chromatographic Separation: Modifying the HPLC method to separate the analyte from co-eluting matrix components. nih.gov

Using a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same matrix effects, thus compensating for any signal suppression or enhancement. medipharmsai.com

| Plasma Lot | Analyte Response (Post-extraction Spike) | Analyte Response (Neat Solution) | Matrix Factor (MF) | Matrix Effect (%) |

|---|---|---|---|---|

| Lot 1 | 85,000 | 100,000 | 0.85 | -15% (Suppression) |

| Lot 2 | 92,000 | 100,000 | 0.92 | -8% (Suppression) |

| Lot 3 | 110,000 | 100,000 | 1.10 | +10% (Enhancement) |

| Lot 4 | 88,000 | 100,000 | 0.88 | -12% (Suppression) |

| Average | 93,750 | 100,000 | 0.94 | -6% (Suppression) |

Chiral Purity Determination Methods

Since this compound is a chiral compound, determining its enantiomeric purity is essential, especially in pharmaceutical applications where one enantiomer may have different pharmacological or toxicological properties than the other. nih.govshimadzu-webapp.euresearchgate.net Analytical methods for chiral purity determination are designed to separate and quantify the individual enantiomers. nih.gov

There are two primary approaches for chiral separation using HPLC: nih.govchromatographyonline.com

Direct Method: This is the most common approach and involves the use of a Chiral Stationary Phase (CSP). nih.govresearchgate.net A CSP is a column packing material that is itself chiral and can form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different stabilities, leading to different retention times on the column and thus, separation of the enantiomers. chromatographyonline.comresearchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose derivatives) are widely used for their broad applicability. nih.govjsmcentral.org

Indirect Method: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) that is enantiomerically pure. wikipedia.orgchiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Since diastereomers have different physical and chemical properties, they can be separated on a standard, achiral HPLC column. chiralpedia.com The choice of CDA depends on the functional group available on the analyte for reaction. nih.gov

The selection of the appropriate method depends on the properties of the analyte, the availability of suitable CSPs or CDAs, and the required sensitivity and resolution. chromatographyonline.com Chiral HPLC methods are often coupled with mass spectrometry (LC-MS) for sensitive and selective quantification of each enantiomer. nih.govnih.gov

| Method | Principle | Key Component | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct (Chiral HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Chiral Stationary Phase (CSP) | No derivatization needed, direct analysis. nih.gov | CSPs can be expensive, method development can be complex. chromatographyonline.com |

| Indirect (Derivatization) | Conversion of enantiomers into diastereomers, followed by separation on an achiral column. | Chiral Derivatizing Agent (CDA) | Uses standard HPLC columns, can improve detection. researchgate.net | Requires an optically pure CDA, potential for racemization during derivatization. nih.gov |

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for Pyrrolidinone Scaffolds

The pyrrolidine (B122466) ring is a prominent five-membered nitrogen heterocycle that serves as a foundational structure in numerous biologically active molecules and natural alkaloids. frontiersin.org Its derivatives, including the pyrrolidin-2-one subclass, are of significant interest to medicinal chemists for developing treatments for a wide range of human diseases. nih.govnih.gov The versatility of the pyrrolidinone scaffold stems from its sp³-hybridized nature, which allows for a thorough exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional complexity of a molecule. nih.govnih.govresearchgate.net This structural diversity enables pyrrolidinone-containing compounds to interact with a broad spectrum of biological targets.

Historically, pyrrolidinone derivatives have been investigated for a variety of pharmacological activities, including but not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects. frontiersin.org Recent research has focused on identifying novel and more specific biological targets to develop next-generation therapeutics with improved efficacy and reduced side effects.

Future research is anticipated to focus on less-explored target classes where the pyrrolidinone scaffold could offer unique advantages. These may include:

Protein-Protein Interactions (PPIs): The three-dimensional nature of the pyrrolidinone core makes it an ideal starting point for designing molecules that can disrupt or stabilize PPIs, which are implicated in numerous disease states, particularly in oncology.

Epigenetic Targets: Enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs) and methyltransferases, represent a promising area for therapeutic intervention. The functional groups on the pyrrolidinone ring can be modified to interact with the active sites of these enzymes.

Ion Channels and Transporters: Modulating the activity of specific ion channels and transporters is crucial for treating a variety of cardiovascular, neurological, and metabolic disorders. The pyrrolidinone scaffold can be elaborated to create potent and selective modulators for these membrane-bound proteins.

A review of recent literature highlights the diverse biological activities exhibited by various pyrrolidinone derivatives, underscoring the scaffold's potential for hitting a wide array of targets. frontiersin.org For instance, certain derivatives have shown inhibitory activity against enzymes like DNA gyrase and topoisomerase IV, crucial targets for antibacterial agents. frontiersin.org Others have demonstrated effects on autotaxin, an enzyme involved in pathological inflammation. frontiersin.org

| Derivative Class | Potential Biological Target(s) | Therapeutic Area |

| 1,2,4-Oxadiazole Pyrrolidines | DNA gyrase, Topoisomerase IV | Antibacterial |

| Pyrrolidine Sulfonamides | Dipeptidyl peptidase-IV (DPP-IV) | Antidiabetic |

| 2-Pyrrolidinone Derivatives | Autotaxin (ATX) | Anti-inflammatory, Oncology |

| Pyrrolidine-2,5-diones | Voltage-gated sodium channels | Anticonvulsant |

Development of Advanced Synthetic Methodologies for Enantiopure Derivatives

The biological activity of chiral molecules is often highly dependent on their stereochemistry. researchgate.net Consequently, the development of efficient and stereoselective synthetic methods to produce enantiomerically pure pyrrolidinone derivatives is a critical area of research. Traditional synthetic approaches often rely on chiral starting materials like proline and 4-hydroxyproline. mdpi.com While effective, these methods can limit the structural diversity of the final products. mdpi.com

Modern synthetic chemistry is moving towards more advanced and versatile methodologies that allow for the asymmetric construction of the pyrrolidinone ring from acyclic precursors or the stereoselective functionalization of a pre-existing ring. mdpi.comtandfonline.com These advanced strategies offer greater flexibility in introducing various substituents at different positions of the pyrrolidinone core with precise stereochemical control.

Key areas of development in synthetic methodologies include:

Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of reactions is a powerful tool for synthesizing enantiopure pyrrolidines. mdpi.com For example, asymmetric 1,3-dipolar cycloaddition reactions are a classic method for preparing five-membered heterocycles with high stereoselectivity. nih.gov

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important strategy for streamlining synthetic routes. nih.govparis-saclay.fr Asymmetric C-H amination of hydrocarbons, for instance, provides a streamlined pathway to enantiopure pyrrolidines by creating the heterocyclic ring through sequential C-H functionalization steps. nih.govparis-saclay.fr

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and improving step-economy. tandfonline.com The development of stereoselective MCRs for the synthesis of pyrrolidine derivatives is a significant area of interest. tandfonline.com

These advanced synthetic methods not only provide access to a wider range of enantiopure pyrrolidinone derivatives but also contribute to the principles of green chemistry by reducing the number of synthetic steps and the amount of waste generated. nih.gov

Integration of Artificial Intelligence and Machine Learning in SAR and Drug Design

The process of drug discovery is notoriously long, expensive, and fraught with high failure rates. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) offers the potential to revolutionize this process by accelerating timelines, reducing costs, and improving the success rate of drug development programs. nih.govmdpi.com

In the context of pyrrolidinone scaffolds, AI and ML can be applied at various stages of the drug design process:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. ML algorithms can be trained on large datasets of pyrrolidinone derivatives to build predictive QSAR models. youtube.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly useful for understanding the three-dimensional structural requirements for biological activity. mdpi.com

Virtual Screening and de novo Design: AI-powered platforms can screen vast virtual libraries of compounds to identify those that are likely to bind to a specific biological target. crimsonpublishers.com Furthermore, generative AI models can design entirely new molecules (de novo design) with desired properties, such as high potency and selectivity for a target, as well as favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). crimsonpublishers.com

ADMET Prediction: A significant reason for the failure of drug candidates in clinical trials is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. ML models can be trained to predict these properties early in the drug discovery process, allowing researchers to focus on compounds with a higher probability of success. nih.govcrimsonpublishers.com

By leveraging the power of AI and ML, researchers can more efficiently explore the chemical space around the pyrrolidinone scaffold, gain deeper insights into structure-activity relationships, and design novel drug candidates with improved therapeutic profiles. nih.gov

| AI/ML Application | Description | Impact on Pyrrolidinone Drug Design |

| QSAR Modeling | Develops predictive models linking chemical structure to biological activity. | Prioritizes synthesis of potent pyrrolidinone analogs; provides insights into key structural features for activity. |

| Virtual Screening | Computationally screens large compound libraries to identify potential hits. | Rapidly identifies novel pyrrolidinone-based compounds with predicted affinity for a biological target. |

| De Novo Drug Design | Generates novel molecular structures with desired properties. | Creates innovative pyrrolidinone scaffolds optimized for potency, selectivity, and ADMET properties. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. | Reduces late-stage attrition by filtering out pyrrolidinone candidates with unfavorable ADMET characteristics early on. |

Potential Development of (S)-4-(methylsulfonyl)pyrrolidin-2-one as a Research Tool

Beyond its potential as a therapeutic agent or a scaffold for drug development, this compound could also be developed into a valuable research tool for chemical biology. Chemical probes are small molecules used to study biological systems, such as elucidating the function of a protein or validating a drug target.

The development of this compound as a research tool could involve several approaches:

Chemical Probe for Novel Targets: If this compound is found to have a specific and potent interaction with a particular biological target, it could be used as a chemical probe to study the function of that target in cells or in vivo.

Fragment-Based Drug Discovery (FBDD): The pyrrolidinone core of the molecule represents a simple, low-molecular-weight fragment. In FBDD, such fragments are screened for weak binding to a biological target. Hits are then elaborated and optimized to produce high-affinity ligands. The this compound scaffold could be included in fragment libraries for screening against a wide range of targets.

Affinity-Based Probes: The structure of this compound can be modified to incorporate a reactive group or a reporter tag (e.g., a fluorescent dye or biotin). Such modified probes can be used in affinity-based protein profiling experiments to identify the cellular targets of the molecule.

The utility of a molecule as a research tool is contingent on a thorough understanding of its biological activity and selectivity. Further research to characterize the pharmacological profile of this compound is a necessary first step in exploring its potential in this capacity.

Q & A

Q. What are the common synthetic routes for (S)-4-(methylsulfonyl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with α-bromo-4-(methylsulfonyl)acetophenone. Key steps include:

- Step 1 : Bromination of 4-(methylsulfonyl)acetophenone using HBr or NBS under reflux conditions.

- Step 2 : Reaction with amines (e.g., p-toluidine) in anhydrous methanol (MeOH) with NaHCO₃ as a base to form intermediates.

- Step 3 : Cyclization via condensation with amino-pyridine derivatives in isopropyl alcohol (i-PrOH) at 80°C .

Optimization strategies: - Use chromatographic techniques (e.g., HPLC) to monitor reaction progress.

- Adjust solvent polarity (e.g., switch from MeOH to i-PrOH) to improve solubility and reduce side reactions.

Q. What spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidinone ring and methylsulfonyl group positions. For stereochemical analysis, NOESY or ROESY can determine spatial relationships between substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry for the (S)-enantiomer .

Advanced Research Questions

Q. How can computational modeling predict the biological targets and binding affinities of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., enzymes or GPCRs). Focus on the methylsulfonyl group’s electrostatic potential and the pyrrolidinone ring’s conformational flexibility.

- MD Simulations : Perform 100-ns molecular dynamics (MD) runs in explicit solvent to assess binding stability. Key metrics include RMSD (<2.0 Å) and hydrogen bond retention .

- Validation : Compare computational results with in vitro assays (e.g., SPR or ITC) to quantify binding constants (Kd) .

Q. How can researchers resolve contradictions in enzyme inhibition data for this compound across different studies?

- Methodological Answer :

- Comparative Assays : Replicate experiments under standardized conditions (e.g., pH 7.4, 25°C) using identical enzyme isoforms (e.g., COX-2 vs. 5-LOX).

- Kinetic Analysis : Calculate IC₅₀ and Ki values via Michaelis-Menten plots. Adjust substrate concentrations to account for competitive vs. non-competitive inhibition .

- Structural Analysis : Use cryo-EM or crystallography to identify binding site variations between enzyme homologs .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during cyclization to favor the (S)-enantiomer.

- Chromatographic Resolution : Use chiral stationary phases (e.g., amylose-based columns) for preparative HPLC. Typical solvent: hexane/isopropanol (90:10) .

- Crystallization : Induce enantiomer-specific crystallization using chiral co-solvents (e.g., (R)-mandelic acid) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?

- Methodological Answer :

- Solubility Testing : Compare data across solvents (e.g., DMSO vs. water) using nephelometry. Note pH-dependent solubility shifts due to the sulfonyl group’s ionization .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation products (e.g., sulfonic acid derivatives) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the neuroprotective potential of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.